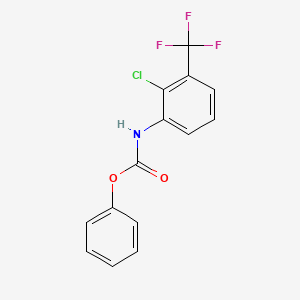
N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine is a heterocyclic compound that features both azetidine and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles to yield the target compound . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways . The pyrazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine derivatives: These include compounds like azetidine-2-carboxylic acid, which also feature the azetidine ring.
Pyrazole derivatives: Compounds such as 1H-pyrazole and its substituted derivatives share the pyrazole ring structure.
Uniqueness
N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine is unique due to the combination of the azetidine and pyrazole rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of new compounds with diverse biological activities .
Eigenschaften
Molekularformel |
C9H16N4 |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-3-13-9(4-7(2)12-13)11-8-5-10-6-8/h4,8,10-11H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
NWACHNGGNDLSRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)C)NC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



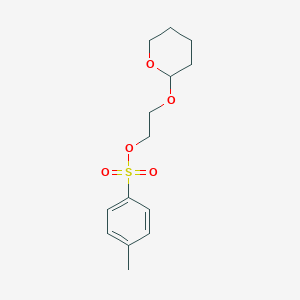


![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
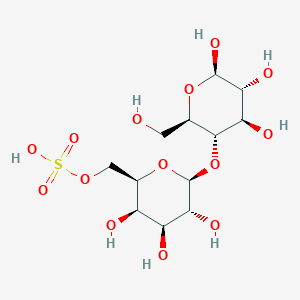
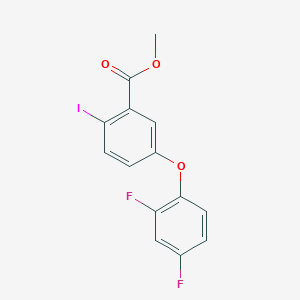

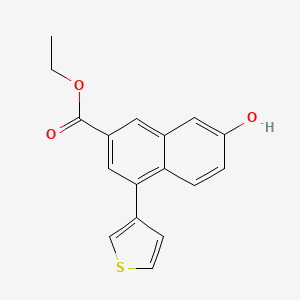

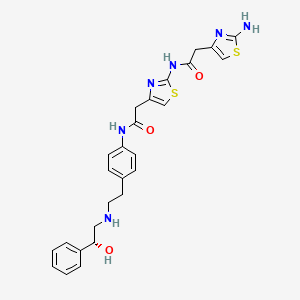
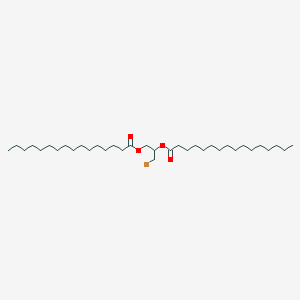
![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
